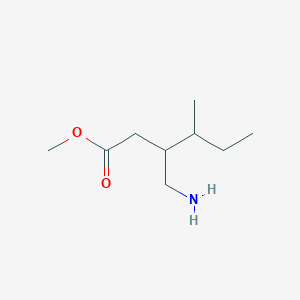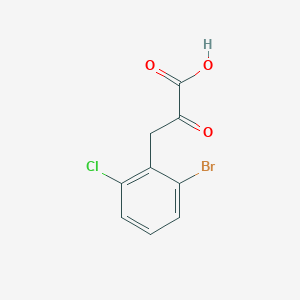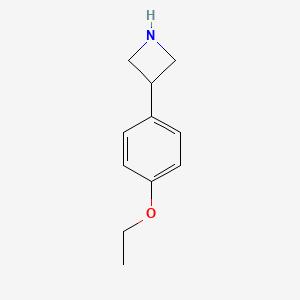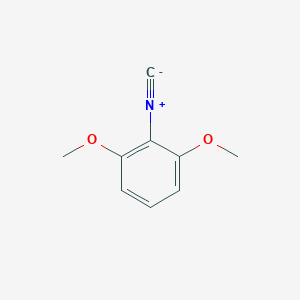
1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid is a compound that features a pyrazole ring substituted with two methyl groups at positions 1 and 5, and a cyclopentane ring attached to the carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine with a suitable diketone to form the pyrazole ring, followed by alkylation to introduce the cyclopentane moiety. The reaction conditions typically involve the use of a base such as sodium ethoxide in ethanol, with the reaction being carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted products depending on the reagents and conditions used .
Applications De Recherche Scientifique
1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions with target proteins, influencing their activity. The carboxylic acid group can form ionic interactions with amino acid residues in the active site of enzymes, modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-dimethyl-1H-pyrazol-4-ylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid group.
1,5-dimethyl-1H-pyrazole-4-carboxylic acid: Similar but lacks the cyclopentane moiety.
1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone: Contains an ethanone group instead of a cyclopentane ring.
Uniqueness
1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid is unique due to the presence of both a pyrazole ring and a cyclopentane ring, which imparts distinct chemical and physical properties. This combination of structural features makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
1-(1,5-dimethylpyrazol-4-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-8-9(7-12-13(8)2)11(10(14)15)5-3-4-6-11/h7H,3-6H2,1-2H3,(H,14,15) |
Clé InChI |
ZDWSPXIICFLJNH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1C)C2(CCCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(1-Methylethoxy)phenyl]pyrrolidine](/img/structure/B13534936.png)
![2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13534938.png)
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid](/img/structure/B13534951.png)


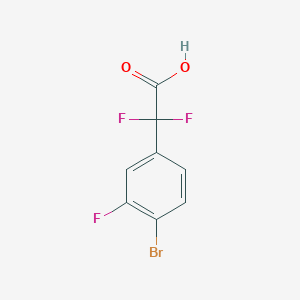
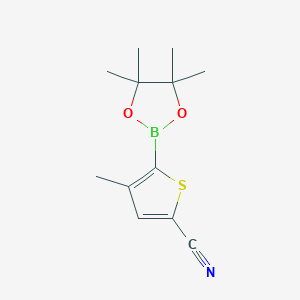

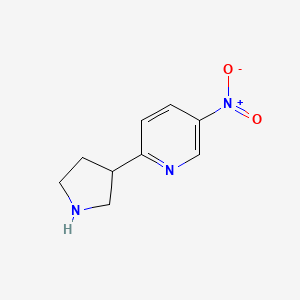
![Rac-[(2r,3s)-2-(1h-imidazol-2-yl)oxolan-3-yl]methanamine](/img/structure/B13534997.png)
